![molecular formula C9H4F4 B1463466 1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene CAS No. 1233501-77-3](/img/structure/B1463466.png)
1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene
Overview
Description
1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4F4. This compound is characterized by the presence of an ethynyl group, a fluoro substituent, and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry .
Preparation Methods
The synthesis of 1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves radical trifluoromethylation, which introduces the trifluoromethyl group into the molecule through radical intermediates . Industrial production methods often rely on these well-established synthetic routes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The fluoro and trifluoromethyl groups can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and trifluoromethyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ethynyl group can participate in covalent bonding with active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-Ethynyl-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which may enhance its chemical stability and lipophilicity compared to this compound.
3,5-Bis(trifluoromethyl)phenylacetylene: Similar in structure but with an acetylene group, this compound is used in similar applications but may have different reactivity and properties.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group attached to a pyridine ring and are widely used in agrochemicals and pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Biological Activity
1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene is an organic compound notable for its unique structural features, including an ethynyl group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. This composition contributes to its distinctive chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 188.12 g/mol. The presence of the ethynyl group enhances reactivity, while the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, making it an attractive candidate in pharmaceutical applications.
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Suzuki-Miyaura Coupling : A widely used method that involves carbon-carbon bond formation using boron reagents and palladium catalysts under mild conditions.
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions at the fluorine or trifluoromethyl positions, utilizing common reagents like sodium hydroxide and hydrogen halides .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The ethynyl group may form covalent bonds with active sites on enzymes, potentially leading to inhibition or modulation of their activity.
- Cell Membrane Penetration : The lipophilicity conferred by the trifluoromethyl group facilitates penetration through cell membranes, allowing interaction with intracellular targets .
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Initial studies suggest potential antimicrobial effects, indicating that the compound may inhibit bacterial growth.
- Anticancer Activity : Investigations into its anticancer properties are ongoing, with preliminary findings suggesting that it may influence cellular pathways involved in cancer proliferation .
Case Studies and Research Findings
Recent studies have focused on the compound's pharmacological profiles and toxicity levels. Here are some key findings:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria. |
Study B | Anticancer Potential | Showed reduced viability in cancer cell lines at specific concentrations. |
Study C | Enzyme Interaction | Identified binding affinity with specific enzymes involved in metabolic pathways. |
These studies underscore the compound's potential as a therapeutic agent in various medical applications.
Applications in Research and Industry
This compound has diverse applications:
- Pharmaceutical Development : Its unique properties make it a valuable building block for synthesizing new drugs with enhanced efficacy.
- Material Science : The compound is explored for developing advanced materials due to its stability and reactivity.
- Agrochemicals : Its potential for creating novel agrochemicals with improved environmental profiles is under investigation.
Properties
IUPAC Name |
1-ethynyl-3-fluoro-5-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4/c1-2-6-3-7(9(11,12)13)5-8(10)4-6/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANXWOQQDXNERQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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